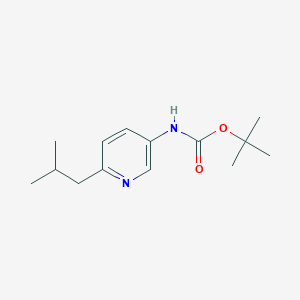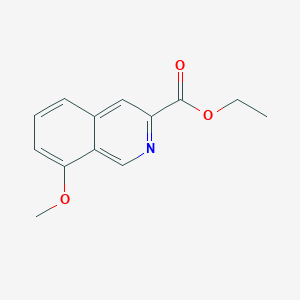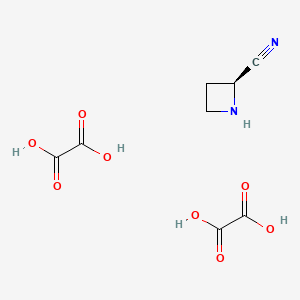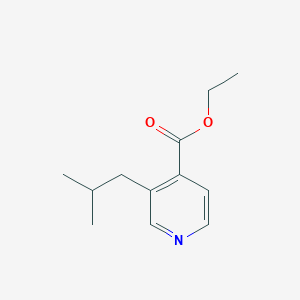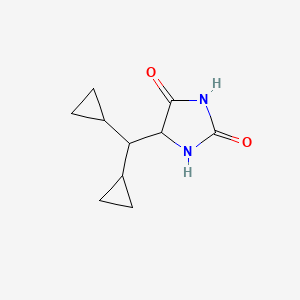
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring with two ketone groups at positions 2 and 4
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of dicyclopropylmethylamine with glyoxal in the presence of a base, followed by cyclization to form the imidazolidine ring. The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidine-2,4,5-trione.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming imidazolidine-2,4-diol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major Products
Oxidation: Imidazolidine-2,4,5-trione
Reduction: Imidazolidine-2,4-diol
Substitution: Various N-substituted imidazolidine derivatives
Wissenschaftliche Forschungsanwendungen
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticonvulsant and antibacterial agent.
Materials Science: It is explored for its use in the synthesis of polymers and advanced materials due to its unique structural properties.
Biological Research: The compound’s interactions with biological molecules are investigated to understand its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 5-(Dicyclopropylmethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to voltage-gated sodium channels, thereby modulating their activity and reducing neuronal excitability . This mechanism is particularly relevant in the context of its anticonvulsant properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,5-Dimethylimidazolidine-2,4-dione: Known for its use in medicinal chemistry as a hydantoin derivative.
Imidazolidine-2,4-dione: A simpler analog that serves as a building block for various derivatives.
Uniqueness
5-(Dicyclopropylmethyl)imidazolidine-2,4-dione is unique due to the presence of the dicyclopropylmethyl group, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C10H14N2O2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-(dicyclopropylmethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O2/c13-9-8(11-10(14)12-9)7(5-1-2-5)6-3-4-6/h5-8H,1-4H2,(H2,11,12,13,14) |
InChI-Schlüssel |
XLNUZMKHOVTEIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(C2CC2)C3C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



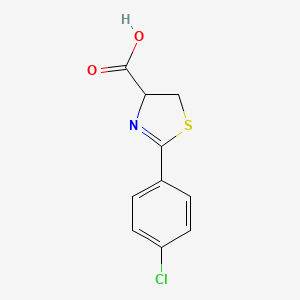
![7,14-dioctyl-3,10-dithia-7,14-diazatetracyclo[6.6.0.02,6.09,13]tetradeca-1(8),2(6),4,9(13),11-pentaene](/img/structure/B13671297.png)


![6-Chloro-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13671313.png)
